Unlocking the Therapeutic Potential of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid: A Guide to Future Research
Unlocking the Therapeutic Potential of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid: A Guide to Future Research
Abstract
The pyrrole ring system is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs with a wide array of biological activities.[1] This technical guide focuses on a specific, yet underexplored, member of this family: 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid . While its direct biological activities remain largely uncharacterized in publicly available literature, its structural features suggest significant potential for drug discovery and development. This document serves as a roadmap for researchers, scientists, and drug development professionals, outlining promising avenues of investigation for this intriguing molecule. We will delve into its synthesis, and based on the well-established pharmacology of related pyrrole derivatives, propose key research areas in oncology, infectious diseases, and neuroinflammation. This guide provides the scientific rationale and detailed experimental workflows to stimulate and guide future research into the therapeutic applications of this compound.
Introduction: The Promise of a Simple Scaffold
4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid (molecular formula: C₆H₈N₂O₂) is a small, functionalized pyrrole derivative.[2] Its structure, featuring a carboxylic acid, a primary amine, and an N-methyl group on the pyrrole core, presents multiple opportunities for chemical modification and interaction with biological targets. The Boc-protected form, 4-(Boc-amino)-1-methyl-1H-pyrrole-2-carboxylic acid, is commercially available, highlighting its utility as a versatile building block in organic and medicinal chemistry, particularly in peptide synthesis and the development of novel pharmaceuticals.[3]
The broader class of pyrrole-containing compounds has yielded a wealth of pharmacologically active agents. These molecules have demonstrated a remarkable diversity of therapeutic effects, including anticancer, antibacterial, antiviral, anti-inflammatory, and antioxidant properties.[1] Notably, pyrrole derivatives are key components in approved drugs, underscoring the clinical relevance of this heterocyclic scaffold. This guide will explore how the unique structural attributes of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid can be leveraged to explore novel therapeutic interventions.
Synthesis of the Core Moiety
A practical synthetic route to the methyl ester of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid has been described, providing a foundational methodology for obtaining the core compound for further studies. The synthesis commences with 1-methylpyrrole and proceeds through a five-step sequence involving acylation, nitration, esterification, reduction, and salt formation, with a reported overall yield of approximately 20%.[1] The availability of starting materials and the straightforward nature of the reactions make this a viable route for producing the compound on a laboratory scale.[1]
Table 1: Physicochemical Properties of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid[2]
| Property | Value |
| Molecular Formula | C₆H₈N₂O₂ |
| Molecular Weight | 140.14 g/mol |
| IUPAC Name | 4-amino-1-methylpyrrole-2-carboxylic acid |
| CAS Number | 45776-13-4 |
| SMILES | CN1C=C(C=C1C(=O)O)N |
| InChIKey | MUEOQEUSJMFYHV-UHFFFAOYSA-N |
Proposed Research Area 1: Oncology
Scientific Rationale: The pyrrole scaffold is a recurring motif in anticancer drug discovery.[4] Pyrrole derivatives have been shown to exert their antitumor effects through various mechanisms, including the inhibition of protein kinases, which are crucial regulators of cell growth and proliferation.[4] The presence of both a hydrogen bond donor (amino group) and a hydrogen bond acceptor (carboxylic acid) on the 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid scaffold makes it an attractive candidate for targeting the ATP-binding site of various kinases.
Proposed Experimental Workflow:
Caption: Proposed workflow for anticancer drug discovery.
Detailed Protocol: Cell Viability Assay (MTT)
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Cell Seeding: Seed human colorectal cancer cells (HT-29) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
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Compound Treatment: Treat the cells with serial dilutions of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid and its derivatives for 72 hours.
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MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours.
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Formazan Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader to determine cell viability.
Proposed Research Area 2: Infectious Diseases
Scientific Rationale: Pyrrole-2-carboxylic acid derivatives have shown promise as antibacterial agents.[5] Some have demonstrated activity against Mycobacterium tuberculosis by inhibiting DNA gyrase and/or topoisomerase IV.[6] Furthermore, pyrrole-2-carboxylic acid itself has been shown to inhibit biofilm formation in Listeria monocytogenes, a significant foodborne pathogen.[7][8][9] The structural features of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid could allow for interactions with bacterial enzymes or interference with biofilm formation.
Proposed Experimental Workflow:
Caption: Proposed workflow for antibacterial drug discovery.
Detailed Protocol: Minimum Inhibitory Concentration (MIC) Determination
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Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus) in a suitable broth.
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Serial Dilution: Perform a two-fold serial dilution of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid in a 96-well microplate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
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MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Proposed Research Area 3: Neurological Disorders
Scientific Rationale: The central nervous system (CNS) is a key target for many therapeutic agents.[10] Pyrrole-containing compounds, such as isatin derivatives, have been investigated for their neuroprotective effects in the context of neurodegenerative diseases like Alzheimer's and Parkinson's.[11][12] These compounds can modulate multiple targets, including monoamine oxidase (MAO) and acetylcholinesterase (AChE), and exhibit anti-inflammatory and antioxidant properties.[11][12] The structural similarity of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid to endogenous neuromodulators and its potential to cross the blood-brain barrier make it a candidate for investigation in neurological disorders.
Proposed Experimental Workflow:
Caption: Workflow for neuroprotective agent discovery.
Detailed Protocol: Anti-inflammatory Assay in Microglia
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Cell Culture: Culture murine microglial cells (e.g., BV-2) in appropriate media.
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Pre-treatment: Pre-treat the cells with various concentrations of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid for 1 hour.
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Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
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Cytokine Measurement: After 24 hours, collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an enzyme-linked immunosorbent assay (ELISA).
Future Directions and Conclusion
The exploration of 4-Amino-1-methyl-1H-pyrrole-2-carboxylic acid is in its infancy. The proposed research areas represent logical starting points based on the established pharmacology of the pyrrole scaffold. Further derivatization of the amino and carboxylic acid functional groups could lead to the discovery of compounds with enhanced potency and selectivity for specific biological targets.
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